molecular formula C27H25N3O4 B4355023 1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE

1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE

Cat. No.: B4355023
M. Wt: 455.5 g/mol
InChI Key: HNCAXZUHDLRLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Isoxazole Ring: This step often involves the reaction of a nitrile oxide with an alkyne or alkene.

    Introduction of the Piperidine Ring: This can be done through nucleophilic substitution reactions involving piperidine derivatives.

    Final Coupling: The final step involves coupling the benzodioxole, isoxazole, and piperidine fragments under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)acrylonitrile
  • 1,3-benzodioxol-5-ylurea
  • 3-(1,3-benzodioxol-5-yl)propanamide

Uniqueness

1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it features an isoxazole ring fused to a pyridine ring, which enhances its stability and reactivity.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-benzylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-17-13-21(27(31)30-11-9-19(10-12-30)14-18-5-3-2-4-6-18)24-25(29-34-26(24)28-17)20-7-8-22-23(15-20)33-16-32-22/h2-8,13,15,19H,9-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCAXZUHDLRLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE
Reactant of Route 2
Reactant of Route 2
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE
Reactant of Route 3
Reactant of Route 3
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE
Reactant of Route 4
Reactant of Route 4
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE
Reactant of Route 6
1-[3-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]-4-BENZYLPIPERIDINE

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